molecular formula C19H19N3O4 B14933369 (2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

(2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

Katalognummer: B14933369
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: FFXLOSQMJXGPDD-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE is a complex organic compound that features a quinazolinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the dimethoxyphenyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Wissenschaftliche Forschungsanwendungen

(2S)-N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding due to its unique structure.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (2S)-N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Dimethoxyphenyl Compounds: Compounds featuring the dimethoxyphenyl group but with different core structures.

Uniqueness

What sets (2S)-N-(3,4-DIMETHOXYPHENYL)-2-[4-OXO-3(4H)-QUINAZOLINYL]PROPANAMIDE apart is its specific combination of the quinazolinone core and the dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C19H19N3O4

Molekulargewicht

353.4 g/mol

IUPAC-Name

(2S)-N-(3,4-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O4/c1-12(22-11-20-15-7-5-4-6-14(15)19(22)24)18(23)21-13-8-9-16(25-2)17(10-13)26-3/h4-12H,1-3H3,(H,21,23)/t12-/m0/s1

InChI-Schlüssel

FFXLOSQMJXGPDD-LBPRGKRZSA-N

Isomerische SMILES

C[C@@H](C(=O)NC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

Kanonische SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.